Apttlsp
Description
While the provided evidence lacks direct information about its structure, synthesis, or applications, standard guidelines for introducing a compound include:
- Background: Define its chemical class, therapeutic or industrial relevance, and historical development .
- Objective: State the purpose of the comparison (e.g., efficacy, safety, pharmacokinetics, or structural uniqueness) .
- Scope: Clarify the selection criteria for similar compounds (e.g., shared functional groups, therapeutic targets, or mechanistic pathways) .
Properties
CAS No. |
83374-71-4 |
|---|---|
Molecular Formula |
C75H107N19O14 |
Molecular Weight |
1498.8 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C75H107N19O14/c1-42(2)35-55(66(99)92-59(74(107)108)36-43(3)4)88-68(101)58(39-46-41-84-51-23-11-9-20-48(46)51)91-67(100)56(37-44-17-6-5-7-18-44)89-69(102)57(38-45-40-83-50-22-10-8-19-47(45)50)90-65(98)52(27-29-62(78)95)85-64(97)53(28-30-63(79)96)86-70(103)61-26-16-34-94(61)73(106)54(24-12-13-31-76)87-71(104)60-25-15-33-93(60)72(105)49(77)21-14-32-82-75(80)81/h5-11,17-20,22-23,40-43,49,52-61,83-84H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,95)(H2,79,96)(H,85,97)(H,86,103)(H,87,104)(H,88,101)(H,89,102)(H,90,98)(H,91,100)(H,92,99)(H,107,108)(H4,80,81,82)/t49-,52+,53+,54+,55+,56+,57-,58?,59?,60-,61+/m1/s1 |
InChI Key |
JRNFDWFXUSDMHP-ZPUKDRMSSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
The preparation of activated partial thromboplastin time reagents involves the use of synthetic phospholipids and activators such as silica or ellagic acid . The reagents are typically lyophilized and stored in sealed glass ampoules to maintain stability . The synthetic route includes the combination of dioleoylphosphatidylcholine, dioleoylphosphatidylserine, and dioleoylphosphatidylethanolamine with colloidal silica as the activator . The reagents are characterized by their precision in clotting times and response to heparin .
Chemical Reactions Analysis
Activated partial thromboplastin time reagents undergo various chemical reactions, including activation of the intrinsic pathway factors (VIII, IX, XI, XII) in the coagulation cascade . Common reagents used in these reactions include calcium chloride, which is required for phospholipid-dependent coagulation reactions . The major products formed from these reactions are stable fibrin clots .
Scientific Research Applications
Activated partial thromboplastin time is extensively used in scientific research for various applications:
Mechanism of Action
The mechanism of action of activated partial thromboplastin time involves the activation of the intrinsic pathway of the coagulation cascade . The assay measures the time taken for a stable fibrin clot to form after the addition of a platelet substitute, factor XII activator, and calcium chloride to citrated plasma . The molecular targets include coagulation factors VIII, IX, XI, and XII, which are activated sequentially to form a stable clot .
Comparison with Similar Compounds
Key Findings :
- Structural Advantages : Hypothetically, this compound may exhibit enhanced solubility due to polar substituents, compared to Compound X’s hydrophobic backbone .
- Efficacy : If this compound shows a lower IC50 than Compound Y, it could indicate higher potency .
- Safety : A longer half-life might reduce dosing frequency but increase toxicity risks, requiring rigorous in vivo validation .
Discussion and Limitations
- Interpretation : Emphasize how this compound’s properties address gaps in existing compounds (e.g., overcoming drug resistance or improving bioavailability) .
- Contradictions : Discrepancies in data (e.g., conflicting PK results across studies) must be resolved via replicated experiments .
- Limitations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
